Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 13267-52-2
VCID: VC21399725
InChI: InChI=1S/C11H15NO3S/c1-5-15-11(14)9-6(2)7(3)16-10(9)12-8(4)13/h5H2,1-4H3,(H,12,13)
SMILES: CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31g/mol

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate

CAS No.: 13267-52-2

Cat. No.: VC21399725

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate - 13267-52-2

Specification

CAS No. 13267-52-2
Molecular Formula C11H15NO3S
Molecular Weight 241.31g/mol
IUPAC Name ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C11H15NO3S/c1-5-15-11(14)9-6(2)7(3)16-10(9)12-8(4)13/h5H2,1-4H3,(H,12,13)
Standard InChI Key ANBPVZZUAZWQHR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic organic compound containing a thiophene ring with multiple functional groups. The compound is characterized by its thiophene core, which contains a sulfur atom in a five-membered aromatic ring. This core structure is substituted with an acetylamino group, two methyl groups, and an ethyl carboxylate group in specific positions.

The compound has been cataloged with the Chemical Abstracts Service (CAS) number 13267-52-2, providing a unique identifier in chemical databases worldwide . This registration enables researchers to accurately track and reference this specific molecule across scientific literature and chemical repositories.

Structural Composition

The molecular formula of Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate is C11H15NO3S, indicating a composition of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular structure features:

  • A thiophene ring (five-membered aromatic heterocycle containing sulfur)

  • An acetylamino group (-NHCOCH3) at position 2

  • An ethyl carboxylate group (-COOC2H5) at position 3

  • Methyl groups (-CH3) at positions 4 and 5

This structural arrangement creates a compound with multiple functional groups that contribute to its chemical reactivity and properties.

Physical and Chemical Properties

Physical Characteristics

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate has a molecular weight of 241.31 g/mol, as calculated based on its molecular formula . The compound's exact mass has been determined to be 241.07726451 Da through high-precision mass spectrometry .

Chemical Properties

The chemical properties of this compound are largely defined by its functional groups and molecular structure. Key properties include:

PropertyValueSource
Molecular Weight241.31 g/mol
XLogP3-AA2.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass241.07726451 Da

The XLogP3-AA value of 2.6 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between hydrophilic and hydrophobic properties . This property is important for considering potential biological applications, as it influences membrane permeability and drug-like characteristics.

The presence of one hydrogen bond donor (the N-H of the acetylamino group) and four hydrogen bond acceptors (the carbonyl oxygen of the acetylamino group, the two oxygen atoms of the ester group, and the sulfur atom in the thiophene ring) contributes to the compound's ability to engage in hydrogen bonding interactions . These interactions are crucial for molecular recognition processes and potential biological activity.

Nomenclature and Identification

IUPAC Nomenclature

The official International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate . This systematic name precisely describes the molecule's structure by identifying the parent thiophene ring and specifying the position and nature of each substituent.

Alternative Names and Identifiers

The compound is known by several synonyms and alternative names:

  • Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate

  • Ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate

  • Ethyl 2-(acetylamino)-4,5-dimethyl-3-thiophenecarboxylate

  • 2-Acetylamino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

For computational and database purposes, the compound is identified by the following codes:

Identifier TypeValueSource
CAS Number13267-52-2
InChIInChI=1S/C11H15NO3S/c1-5-15-11(14)9-6(2)7(3)16-10(9)12-8(4)13/h5H2,1-4H3,(H,12,13)
InChIKeyANBPVZZUAZWQHR-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C

These chemical identifiers provide unique, machine-readable representations of the compound's structure, facilitating its identification across different chemical databases and literature.

Synthesis Methods

Documented Synthetic Approaches

The synthesis of Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate has been documented in scientific literature. One reported synthetic method involves a reaction carried out in acetic acid as the solvent . This approach has yielded the target compound with an efficiency of approximately 75%, indicating a reasonably productive synthetic route .

The specific synthetic pathway was reported in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry in 1985 by researchers Gakhar, H. K. and Gill, J. K . This publication provides valuable information about the historical development of methods to produce this compound.

Reactivity Considerations

The reactivity of Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate is influenced by its functional groups. The thiophene ring, being an electron-rich heterocycle, can participate in electrophilic aromatic substitution reactions, although the existing substituents may influence the regioselectivity and rate of such reactions.

The ester group provides a site for nucleophilic attack, potentially allowing for hydrolysis to the corresponding carboxylic acid or transesterification. The acetylamino group (-NHCOCH3) contains an amide bond that can undergo hydrolysis under acidic or basic conditions, although amides are generally more stable than esters.

Structural Relationships and Analogs

Related Compounds

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate belongs to a family of substituted thiophenes. A structurally related analog is Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS: 60442-34-4), which differs by the presence of a chloroacetyl group instead of an acetyl group at the amino position .

This chlorinated analog has the molecular formula C11H14ClNO3S and a molecular weight of 275.75 g/mol . The structural similarity suggests that both compounds may share certain chemical properties, though the presence of the chlorine atom in the analog would likely influence its reactivity and potential applications.

Comparative Properties

Comparing Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate with its chlorinated analog reveals interesting insights into how structural modifications affect molecular properties:

PropertyEthyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylateEthyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Molecular FormulaC11H15NO3SC11H14ClNO3S
Molecular Weight241.31 g/mol275.75 g/mol
Structural DifferenceAcetyl groupChloroacetyl group
CAS Number13267-52-260442-34-4

The chlorinated analog would likely exhibit different biological activity and chemical reactivity due to the presence of the chlorine atom, which increases the electrophilicity of the adjacent carbonyl carbon and provides a potential site for nucleophilic substitution reactions.

Package SizeApproximate Price (2018)Source
25 mg$28.60

It's worth noting that prices may vary significantly between suppliers and have likely changed since the data was published.

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